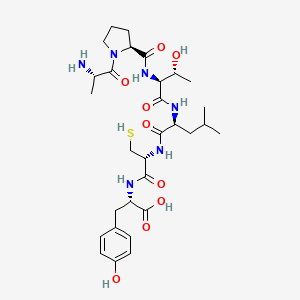
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine: is a peptide composed of six amino acids: L-alanine, L-proline, L-threonine, L-leucine, L-cysteine, and L-tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final pure peptide product.
化学反応の分析
Types of Reactions
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid modification.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine has several scientific research applications:
Chemistry: Used in studies of peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue may form disulfide bonds with target proteins, affecting their structure and function. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and nutrition.
L-Alanyl-L-tyrosine: Used in intravenous nutrition and physicochemical studies.
Cyclo(L-leucyl-L-prolyl): A cyclic peptide with unique structural properties.
Uniqueness
L-Alanyl-L-prolyl-L-threonyl-L-leucyl-L-cysteinyl-L-tyrosine is unique due to its specific sequence and the presence of a cysteine residue, which allows for the formation of disulfide bonds. This feature can significantly impact its biological activity and stability compared to other peptides.
特性
CAS番号 |
512807-94-2 |
|---|---|
分子式 |
C30H46N6O9S |
分子量 |
666.8 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C30H46N6O9S/c1-15(2)12-20(32-28(42)24(17(4)37)35-27(41)23-6-5-11-36(23)29(43)16(3)31)25(39)34-22(14-46)26(40)33-21(30(44)45)13-18-7-9-19(38)10-8-18/h7-10,15-17,20-24,37-38,46H,5-6,11-14,31H2,1-4H3,(H,32,42)(H,33,40)(H,34,39)(H,35,41)(H,44,45)/t16-,17+,20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
DYLQMSDQRYBHNK-SJRIGITRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


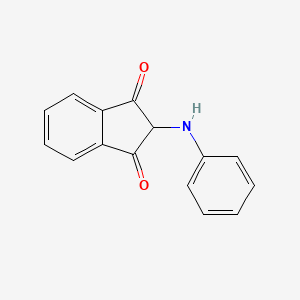
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)
![3-[4-(2,6-dichloro-phenyl)-piperidin-1-ylmethyl]-2-phenyl-1H-indole](/img/structure/B14231314.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14231326.png)


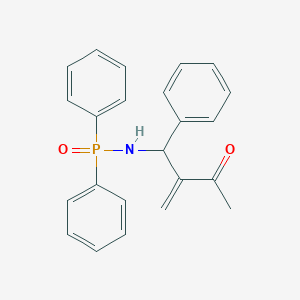
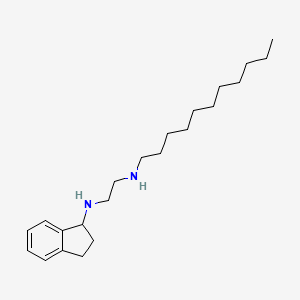


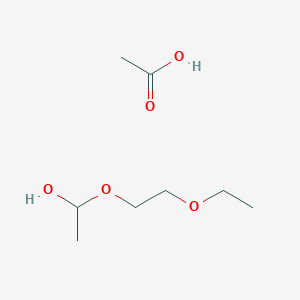
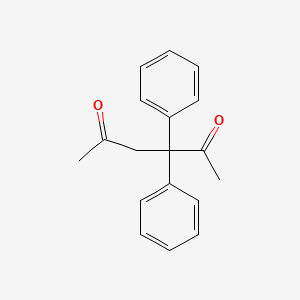
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
